

# Synergistic Anti-Tumor Effects of PRT3789 and Pembrolizumab: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PRT3789   |           |
| Cat. No.:            | B15623699 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical anti-tumor activity of **PRT3789**, a first-in-class, potent, and selective SMARCA2 degrader, administered as a monotherapy and in combination with the anti-PD-1 monoclonal antibody, pembrolizumab. The data presented herein, primarily from preclinical studies conducted by Prelude Therapeutics, suggests a strong synergistic potential for this combination in SMARCA4-mutated cancers.

## **Executive Summary**

**PRT3789** is a targeted protein degrader designed to induce the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. In cancers with a loss-of-function mutation in the SMARCA4 gene, tumor cells become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability. Pembrolizumab is an immune checkpoint inhibitor that blocks the interaction between PD-1 on T-cells and its ligands, PD-L1 and PD-L2, on tumor cells, thereby reactivating the anti-tumor immune response.

Preclinical evidence indicates that the combination of **PRT3789** and pembrolizumab results in a more robust anti-tumor effect than either agent alone. This synergy is attributed to **PRT3789**'s ability to enhance the immunogenicity of tumor cells, creating a more favorable microenvironment for the activity of pembrolizumab. A Phase 2 clinical trial (NCT06682806) is currently underway to evaluate the safety and efficacy of this combination in patients with advanced or metastatic solid tumors with a SMARCA4 mutation.[1][2][3]



#### **Mechanism of Action: A Two-Pronged Attack**

The synergistic effect of **PRT3789** and pembrolizumab stems from their distinct yet complementary mechanisms of action.

PRT3789: Targeting the Tumor's Core Vulnerability and Enhancing Immunogenicity

**PRT3789** is a heterobifunctional molecule that brings SMARCA2 into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This targeted degradation induces synthetic lethality in SMARCA4-deficient cancer cells.[4][5]

Crucially, preclinical studies have shown that **PRT3789** also modulates the tumor microenvironment to be more susceptible to immune attack. It has been demonstrated to:

- Increase Antigen Presentation: Upregulate the machinery involved in processing and presenting tumor antigens on the cell surface via MHC class I molecules.
- Enhance T-cell Activity: Promote the activation and proliferation of T-cells.
- Boost Cytokine Production: Increase the secretion of pro-inflammatory cytokines such as IFN-y, which play a critical role in the anti-tumor immune response.[4][6]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Prelude and MSD partner to trial PRT3789 and KEYTRUDA [clinicaltrialsarena.com]
- 3. firstwordpharma.com [firstwordpharma.com]



- 4. preludetx.com [preludetx.com]
- 5. Discovery of PRT3789, a first-in-human, highly potent and selective SMARCA2 targeted protein degrader ACS Spring 2025 American Chemical Society [acs.digitellinc.com]
- 6. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Synergistic Anti-Tumor Effects of PRT3789 and Pembrolizumab: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623699#synergistic-effects-of-prt3789-and-pembrolizumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com